1-(4-Chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-CHLOROPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chlorophenyl group, dimethyl substitutions, and a propan-2-yloxypropyl side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, typically starting with the preparation of the chromeno[2,3-c]pyrrole core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as substituted phenols and amines. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated reactors and advanced purification methods such as chromatography and crystallization are also common in industrial settings.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like halogens, alkylating agents, or nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.
Scientific Research Applications
1-(4-CHLOROPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are of significant interest for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar compounds to 1-(4-CHLOROPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno[2,3-c]pyrrole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of 1-(4-CHLOROPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Some similar compounds include:
- 7-chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-chloro-3-phenylpropane
These comparisons highlight the importance of structural variations in determining the properties and applications of related compounds.
Properties
Molecular Formula |
C25H26ClNO4 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H26ClNO4/c1-14(2)30-11-5-10-27-22(17-6-8-18(26)9-7-17)21-23(28)19-12-15(3)16(4)13-20(19)31-24(21)25(27)29/h6-9,12-14,22H,5,10-11H2,1-4H3 |
InChI Key |
PXFLGXXWXAKJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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